Methyl 4-chloroacetoacetate Methyl 4-chloroacetoacetate
Brand Name: Vulcanchem
CAS No.: 32807-28-6
VCID: VC21112539
InChI: InChI=1S/C5H7ClO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3
SMILES: COC(=O)CC(=O)CCl
Molecular Formula: C5H7ClO3
Molecular Weight: 150.56 g/mol

Methyl 4-chloroacetoacetate

CAS No.: 32807-28-6

Cat. No.: VC21112539

Molecular Formula: C5H7ClO3

Molecular Weight: 150.56 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-chloroacetoacetate - 32807-28-6

Specification

CAS No. 32807-28-6
Molecular Formula C5H7ClO3
Molecular Weight 150.56 g/mol
IUPAC Name methyl 4-chloro-3-oxobutanoate
Standard InChI InChI=1S/C5H7ClO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3
Standard InChI Key HFLMYYLFSNEOOT-UHFFFAOYSA-N
SMILES COC(=O)CC(=O)CCl
Canonical SMILES COC(=O)CC(=O)CCl

Introduction

Chemical Properties and Identifiers

Methyl 4-chloroacetoacetate possesses several key functional groups that contribute to its chemical reactivity. The compound features a chlorine atom at the terminal carbon, a ketone group, and a methyl ester group, all of which can participate in various chemical transformations.

Chemical Identifiers

The following table summarizes the primary chemical identifiers for methyl 4-chloroacetoacetate:

Identifier TypeValue
CAS Number32807-28-6
Molecular FormulaC₅H₇ClO₃
Molecular Weight150.56 g/mol
IUPAC NameMethyl 4-chloro-3-oxobutanoate
SMILES NotationCOC(=O)CC(=O)CCl
InChI KeyHFLMYYLFSNEOOT-UHFFFAOYSA-N
MDL NumberMFCD00000938
PubChem CID36240

Structural Features

The structure of methyl 4-chloroacetoacetate contains three main functional groups:

  • A terminal chloromethyl group

  • A central ketone group

  • A methyl ester group

This arrangement of functional groups allows the compound to participate in various reactions, including nucleophilic substitution at the chlorine position, condensation reactions involving the ketone group, and reactions typical of esters such as hydrolysis and transesterification .

Physical Properties

Methyl 4-chloroacetoacetate exists as a liquid at standard conditions, with distinctive physical properties that are important for handling, storage, and applications.

Physical State and Appearance

The compound is described as a colorless to light orange or yellow clear liquid at 20°C . The appearance can vary slightly depending on purity and storage conditions.

Key Physical Properties

The following table presents the essential physical properties of methyl 4-chloroacetoacetate:

PropertyValue
Physical State (20°C)Liquid
Melting Point14°C
Boiling Point97°C at 11 mmHg
Flash Point108°C
Specific Gravity (20/20)1.28
Refractive Index1.46
Solubility in WaterSoluble, Decomposes in contact with water
Solubility in Other SolventsSoluble in ether
AppearanceColorless to light orange/yellow clear liquid

Synthesis Methods

Several methods exist for the synthesis of methyl 4-chloroacetoacetate, with variations depending on scale and specific requirements.

Laboratory Synthesis

While specific synthesis methods for methyl 4-chloroacetoacetate aren't detailed in the provided search results, similar compounds are typically synthesized through esterification reactions of the corresponding acids with methanol, often under acidic conditions or using coupling reagents . In the case of methyl 4-chloroacetoacetate, the synthesis likely involves the chlorination of methyl acetoacetate or a similar precursor.

Industrial Production

Industrial production of methyl 4-chloroacetoacetate would involve careful control of reaction conditions to ensure high yield and purity. The process would likely include steps to handle the corrosive nature of chlorinating agents and the potential hazards associated with the compound .

Chemical Reactions

Methyl 4-chloroacetoacetate participates in numerous chemical reactions due to its reactive functional groups.

Reactivity of Functional Groups

The compound contains three reactive centers:

  • The chloromethyl group can undergo nucleophilic substitution reactions

  • The ketone group can participate in condensation and addition reactions

  • The ester group can undergo hydrolysis, transesterification, and reduction reactions

Common Reaction Types

Methyl 4-chloroacetoacetate commonly undergoes the following types of reactions:

  • Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles, including amines, thiols, and hydroxides

  • Condensation reactions: The ketone group can participate in condensation reactions with amines, hydrazines, and other nucleophiles

  • Ester transformations: The ester group can undergo hydrolysis to form the corresponding acid, or transesterification to form different esters

Applications

Methyl 4-chloroacetoacetate serves as a crucial intermediate in various industrial and research applications due to its versatile reactivity.

Pharmaceutical Applications

The compound is widely used in pharmaceutical synthesis as a building block for various medicinal compounds. Its ability to undergo multiple transformations makes it valuable in constructing complex molecular structures found in pharmaceutical products .

Agricultural Applications

In agricultural chemistry, methyl 4-chloroacetoacetate serves as an intermediate in the synthesis of various pesticides, herbicides, and other agrochemicals. The compound's reactivity allows for the creation of molecules with specific biological activities .

Research and Development

In research laboratories, methyl 4-chloroacetoacetate is utilized as a starting material for the synthesis of novel compounds and as a reagent in various organic reactions. Its availability and well-understood reactivity make it a valuable tool in organic chemistry research .

Hazard TypeClassification
Signal WordDanger
Acute ToxicityToxic if swallowed (H301)
Skin Corrosion/IrritationCauses severe skin burns (H314)
Eye DamageCauses eye damage (H314)
Transport ClassificationUN2922, Class 8/6.1, Packing Group II

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